molecular formula C11H11F2NO4 B13222433 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid

7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid

Cat. No.: B13222433
M. Wt: 259.21 g/mol
InChI Key: ZHQYFECVLGVURL-UHFFFAOYSA-N
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Description

7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with dimethylamino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylamino group. The carboxylic acid functionality is then introduced through a series of oxidation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoro groups enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-benzodioxole: Lacks the dimethylamino and carboxylic acid groups, making it less reactive.

    7-(Aminomethyl)-2,2-difluoro-1,3-benzodioxole: Similar structure but without the dimethyl groups, resulting in different reactivity and properties.

    7-[(Dimethylamino)methyl]-1,3-benzodioxole-4-carboxylic acid: Similar but lacks the difluoro groups, affecting its stability and reactivity.

Uniqueness

7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of both dimethylamino and difluoro groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H11F2NO4

Molecular Weight

259.21 g/mol

IUPAC Name

7-[(dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C11H11F2NO4/c1-14(2)5-6-3-4-7(10(15)16)9-8(6)17-11(12,13)18-9/h3-4H,5H2,1-2H3,(H,15,16)

InChI Key

ZHQYFECVLGVURL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C2C(=C(C=C1)C(=O)O)OC(O2)(F)F

Origin of Product

United States

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